Diazene, bis(2,5-dimethylphenyl)-, 1-oxide
Overview
Description
Diazene, bis(2,5-dimethylphenyl)-, 1-oxide is an organic compound with the molecular formula C16H18N2O. This compound is characterized by the presence of two 2,5-dimethylphenyl groups attached to a diazene moiety, with an additional oxygen atom bonded to the nitrogen atoms. The structure of this compound includes 38 bonds, 20 of which are non-hydrogen bonds, and 12 aromatic bonds .
Preparation Methods
The synthesis of Diazene, bis(2,5-dimethylphenyl)-, 1-oxide typically involves the reaction of 2,5-dimethylaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with an appropriate oxidizing agent to yield the desired diazene oxide. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium salt and the efficiency of the oxidation process .
Chemical Reactions Analysis
Diazene, bis(2,5-dimethylphenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitrogen-oxygen species.
Reduction: Reduction reactions can convert the diazene oxide back to the corresponding amine.
Substitution: Aromatic substitution reactions can occur on the 2,5-dimethylphenyl rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings .
Scientific Research Applications
Diazene, bis(2,5-dimethylphenyl)-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other nitrogen-containing heterocycles.
Biology: The compound’s ability to form reactive nitrogen species makes it useful in studies of cellular signaling and oxidative stress.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of its effects on cellular redox states.
Mechanism of Action
The mechanism of action of Diazene, bis(2,5-dimethylphenyl)-, 1-oxide involves the generation of reactive nitrogen species, which can interact with various molecular targets. These interactions can lead to the modification of proteins, lipids, and nucleic acids, affecting cellular signaling pathways and redox states. The specific molecular targets and pathways involved depend on the concentration and context of the compound’s use .
Comparison with Similar Compounds
- Diazene, bis(2,4-dimethylphenyl)-, 1-oxide
- Diazene, bis(3,5-dimethylphenyl)-, 1-oxide
- Diazene, bis(2,6-dimethylphenyl)-, 1-oxide
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(2,5-dimethylphenyl)imino-oxidoazanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-7-13(3)15(9-11)17-18(19)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGXZEOQPJPHSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=[N+](C2=C(C=CC(=C2)C)C)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485189 | |
Record name | Diazene, bis(2,5-dimethylphenyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14381-98-7 | |
Record name | Diazene, bis(2,5-dimethylphenyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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